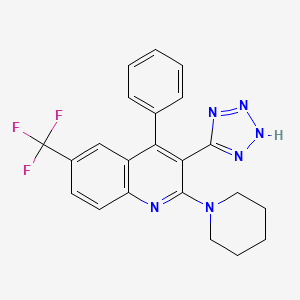![molecular formula C19H25F2N3O2 B10834814 [6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27215781-Compound-2” is a small molecular drug that acts as an agonist for the cannabinoid receptor 2 (CB2). This compound has been studied for its potential therapeutic effects, particularly in the context of inflammatory response, nociceptive transmission, and bone homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27215781-Compound-2” involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of “PMID27215781-Compound-2” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27215781-Compound-2” undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The conditions vary depending on the specific reaction but generally include controlled temperature and pH .
Major Products: The major products formed from these reactions include various derivatives of the parent compound, which may have different pharmacological properties .
Scientific Research Applications
“PMID27215781-Compound-2” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of cannabinoid receptor agonists.
Biology: Investigated for its role in modulating inflammatory responses and nociceptive transmission.
Medicine: Explored for potential therapeutic applications in conditions such as attention deficit hyperactivity disorder and insomnia.
Industry: Utilized in the development of new pharmaceuticals targeting cannabinoid receptors
Mechanism of Action
The mechanism of action of “PMID27215781-Compound-2” involves its binding to the cannabinoid receptor 2 (CB2), a heterotrimeric G protein-coupled receptor. This binding mediates the inhibition of adenylate cyclase, leading to a decrease in cyclic AMP levels. The downstream effects include modulation of inflammatory responses, nociceptive transmission, and bone homeostasis .
Comparison with Similar Compounds
- Cannabinoid receptor 1 (CB1) agonists
- Other CB2 agonists
Comparison: “PMID27215781-Compound-2” is unique in its high selectivity for the cannabinoid receptor 2 (CB2) compared to other similar compounds. This selectivity reduces the likelihood of psychoactive effects associated with cannabinoid receptor 1 (CB1) agonists, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H25F2N3O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[6-(cyclopropylmethoxy)-5-(3,3-difluoroazetidin-1-yl)pyridin-2-yl]-(2,2-dimethylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C19H25F2N3O2/c1-18(2)8-3-9-24(18)17(25)14-6-7-15(23-11-19(20,21)12-23)16(22-14)26-10-13-4-5-13/h6-7,13H,3-5,8-12H2,1-2H3 |
InChI Key |
AOQJVECXJNNKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)C2=NC(=C(C=C2)N3CC(C3)(F)F)OCC4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13,16,35,38-Tetrahydroxy-11,33-bis[2-[[1-hydroxy-2-(methylamino)propylidene]amino]-3,3-dimethylbutanoyl]-15,37-bis(naphthalen-2-ylmethyl)-2,24-dioxa-5,6,7,11,14,17,27,28,29,33,36,39-dodecazaheptacyclo[40.2.2.220,23.14,7.126,29.08,12.030,34]pentaconta-1(45),4(50),5,13,16,20,22,26(47),27,35,38,42(46),43,48-tetradecaene-18,40-dicarboxylic acid](/img/structure/B10834732.png)
![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
![(rac)-4-{4-Fluoro-2-[(3-fluorobenzyl)oxy]phenyl}-N-{3-[(S-methylsulfonimidoyl)methyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B10834753.png)
![4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10834761.png)
![[5-Carboxy-2-oxo-5-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentyl]-dimethylsulfanium](/img/structure/B10834766.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![Preparation of (R)-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f]-[1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)methyl methanesulfonate](/img/structure/B10834779.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)



